4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione
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Overview
Description
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated benzofuran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione typically involves the introduction of fluorine atoms into the benzofuran core. One common method is the cyclization of a suitable precursor under fluorinating conditions. For example, starting from a benzofuran derivative, selective fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure efficient and controlled fluorination. The use of fluorinating agents like elemental fluorine or fluorine gas mixtures can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated benzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzofuran carboxylic acids, while reduction can produce fluorinated benzofuran alcohols .
Scientific Research Applications
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated structure can be used to study the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without fluorine substitution.
2,3-dihydrobenzofuran: A reduced form of benzofuran.
4,5,6-trifluoro-2,3-dihydrobenzofuran: A similar compound with fluorine atoms at different positions.
Uniqueness
4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at positions 4, 5, and 6 can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .
Biological Activity
4,5,6-Trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1982348-21-9 |
Molecular Formula | C₈H₃F₃O₃ |
Molecular Weight | 202.09 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects. Notably, its antiproliferative and antimicrobial properties have garnered attention in recent studies.
Antiproliferative Activity
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. A study focused on the synthesis of fluorinated compounds similar to this compound reported significant antiproliferative effects against various cancer cell lines including breast and colon cancer cells .
Key Findings:
- The compound demonstrated IC50 values in the low micromolar range against tested cancer cell lines.
- Mechanistic studies suggested that the antiproliferative activity may be mediated through apoptosis induction rather than direct inhibition of key metabolic enzymes.
Antimicrobial Properties
Another aspect of biological activity explored is the compound's antimicrobial properties. In vitro assays have shown that it exhibits moderate inhibitory effects against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study:
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be approximately 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
- The compound was found to disrupt bacterial cell membrane integrity as evidenced by increased permeability assays.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its fluorine substituents may enhance lipophilicity and facilitate better interaction with cellular membranes and proteins involved in signaling pathways related to cell proliferation and survival.
Properties
IUPAC Name |
4,5,6-trifluoro-2-benzofuran-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF3O3/c9-3-1-2-4(6(11)5(3)10)8(13)14-7(2)12/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWABSMXKULCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.